Leflunomide-d4 -

Leflunomide-d4

Catalog Number: EVT-1440136
CAS Number:
Molecular Formula: C12H9F3N2O2
Molecular Weight: 274.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Leflunomide-d4 is intended for use as an internal standard for the quantification of leflunomide by GC- or LC-MS. Leflunomide is a synthetic isoxazol and a prodrug form of A-771726, a dihydroorotate dehydrogenase inhibitor. Leflunomide inhibits de novo pyrimidine synthesis to regulate T lymphocyte progression through the cell cycle. It inhibits proliferation and activation of T cells when used at concentrations of 25 and 100 µM, respectively, for naïve and memory CD4+ T cells. It also reduces the production of Th1 effector cells and increases differentiation of Th2 cells in vitro and in splenocytes isolated from KLH-immunized mice. Leflunomide (35 mg/kg per day) reduces and prevents inflammation in a proteoglycan-induced mouse model of rheumatoid arthritis. Formulations containing leflunomide have been used in the treatment of active rheumatoid arthritis.

Teriflunomide

Compound Description: Teriflunomide is the primary active metabolite of leflunomide. It is an immunomodulatory agent that inhibits dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. By inhibiting DHODH, teriflunomide reduces the proliferation of rapidly dividing cells, such as lymphocytes, which are involved in immune responses. This mechanism of action makes it effective in treating autoimmune diseases like rheumatoid arthritis and multiple sclerosis. [, , , ]

Relevance: Teriflunomide is structurally related to leflunomide-d4 because it is the active metabolite of leflunomide. Leflunomide is rapidly converted to teriflunomide in vivo. [, , , ] The two molecules share a similar core structure, with teriflunomide lacking the isoxazole ring present in leflunomide.

4-Trifluoromethylaniline Oxanilic Acid (4-TMOA)

Compound Description: 4-Trifluoromethylaniline oxanilic acid (4-TMOA) is a metabolite of teriflunomide. [] While its specific biological activities are not well-characterized, it is often measured in conjunction with teriflunomide in pharmacokinetic studies to understand the drug's metabolism and elimination.

Relevance: 4-TMOA is formed from teriflunomide through metabolic processes in the body. This makes it structurally related to leflunomide-d4 through the metabolic pathway of leflunomide. []

Methotrexate

Compound Description: Methotrexate is an antimetabolite and antifolate drug. It is used in the treatment of cancer and autoimmune diseases like rheumatoid arthritis. Methotrexate inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolic acid, a coenzyme involved in the synthesis of purines and thymidylate. By inhibiting DNA synthesis, methotrexate suppresses the immune system and slows down the progression of certain cancers. [, , ]

Relevance: Methotrexate is often used as a comparator drug in studies evaluating the efficacy and safety of leflunomide for treating conditions like rheumatoid arthritis and Takayasu arteritis. [, , ] Both drugs are disease-modifying antirheumatic drugs (DMARDs) that suppress the immune system through distinct mechanisms. They are both used to treat similar autoimmune conditions, making them clinically relevant comparators.

A77 1726

Compound Description: A77 1726 is another active metabolite of leflunomide, formed through a different metabolic pathway than teriflunomide. Like teriflunomide, it also exhibits immunosuppressive effects and has been studied for its potential in treating rheumatoid arthritis and other autoimmune diseases. []

Relevance: As a metabolite of leflunomide, A77 1726 shares structural similarities with leflunomide-d4 and exerts similar biological activities. []

Overview

Leflunomide-d4 is a stable isotope-labeled derivative of leflunomide, a medication primarily used in the treatment of rheumatoid arthritis and other autoimmune diseases. The compound has gained significance in pharmacokinetic studies due to its utility as an internal standard for quantifying leflunomide levels in biological samples. The chemical structure of leflunomide-d4 incorporates four deuterium atoms, enhancing its detection in analytical methodologies without altering the pharmacological properties of the parent compound.

Source
Leflunomide-d4 is synthesized from commercially available precursors and is often produced in laboratory settings for research purposes. It is available from various chemical suppliers, including Cayman Chemical and SynZeal Research Pvt Ltd, which provide it for use in analytical method development and quality control applications .

Classification
Leflunomide-d4 belongs to the class of immunomodulatory agents and is categorized as a pyrimidine synthesis inhibitor. Its primary therapeutic use is in the management of autoimmune conditions, particularly rheumatoid arthritis. The compound's classification as a stable isotope-labeled compound allows it to serve specific roles in analytical chemistry, particularly in mass spectrometry .

Synthesis Analysis

The synthesis of leflunomide-d4 generally follows similar pathways as that of leflunomide, with modifications to incorporate deuterium. A notable method involves a two-step process starting from 5-methylisoxazole-4-carboxylic acid and 4-trifluoromethyl aniline, which can be converted into the corresponding acyl chloride. This method allows for high yield and purity without the need for extensive purification steps between reactions .

Technical Details

  1. Starting Materials: 5-Methylisoxazole-4-carboxylic acid and 4-trifluoromethyl aniline.
  2. Reagents: Chlorinating agents for converting carboxylic acids to acyl chlorides.
  3. Conditions: The reaction typically occurs under controlled temperatures to prevent degradation or unwanted side reactions.
  4. Purification: Leflunomide-d4 can be precipitated from the reaction mixture, allowing for straightforward isolation.
Molecular Structure Analysis

Structure Data

  • Chemical Structure: Leflunomide-d4 features a pyrimidine ring system with trifluoromethyl and isoxazole substituents.
  • Isotopic Labeling: The four deuterium atoms replace hydrogen atoms at specific positions within the molecule, enhancing its mass spectrometric properties.
Chemical Reactions Analysis

Leflunomide-d4 undergoes similar chemical reactions as its parent compound, primarily focusing on its role as an inhibitor of dihydroorotate dehydrogenase, which is crucial in pyrimidine synthesis.

Reactions

  1. Pyrimidine Synthesis Inhibition: Leflunomide-d4 inhibits the enzyme dihydroorotate dehydrogenase, thereby affecting nucleotide synthesis.
  2. Mass Spectrometry Applications: As an internal standard, it participates in quantitative analyses where it helps track the concentration of leflunomide during pharmacokinetic studies.
Mechanism of Action

The mechanism by which leflunomide-d4 exerts its effects mirrors that of leflunomide itself. It predominantly inhibits pyrimidine biosynthesis by targeting dihydroorotate dehydrogenase.

Process

  1. Inhibition of Enzyme Activity: By binding to dihydroorotate dehydrogenase, leflunomide-d4 reduces the conversion of dihydroorotic acid to orotic acid.
  2. Effect on T-Lymphocytes: This inhibition leads to decreased proliferation of T-lymphocytes by limiting nucleotide availability, ultimately affecting immune response .
Physical and Chemical Properties Analysis

Leflunomide-d4 exhibits physical and chemical properties similar to those of leflunomide but with variations due to isotopic labeling.

Physical Properties

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; solubility may vary based on the presence of deuterium.

Chemical Properties

Applications

Leflunomide-d4 is primarily utilized in scientific research settings:

  1. Analytical Method Development: Used as an internal standard for quantifying leflunomide concentrations in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).
  2. Pharmacokinetic Studies: Essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of leflunomide in clinical settings.
  3. Quality Control Applications: Employed in pharmaceutical development to ensure consistency and accuracy in drug formulation processes .

Properties

Product Name

Leflunomide-d4

IUPAC Name

5-methyl-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide

Molecular Formula

C12H9F3N2O2

Molecular Weight

274.23 g/mol

InChI

InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)/i2D,3D,4D,5D

InChI Key

VHOGYURTWQBHIL-QFFDRWTDSA-N

SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F

Synonyms

5-Methylisoxazole-4-[4-trifluoromethylcarboxanilide]-d4; Leflunomida-d4; 5-Methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide-d4; Leflunomidum-d4;

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])NC(=O)C2=C(ON=C2)C)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.